Nicotinoyl chloride hydrochloride
Overview
Description
Nicotinoyl chloride hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO . It is used in the preparation of various compounds, including 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil and 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza annulene and its complexes .
Synthesis Analysis
The synthesis of Nicotinoyl chloride hydrochloride involves the reaction of dried and grounded potassium nicotinate with oxalyl chloride in anhydrous benzene. The resulting nicotinyl chloride is then distilled off under reduced pressure (75-90 °C, 10-12 mm). On exposure to the air, the oily acyl chloride soon solidifies to nicotinic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of Nicotinoyl chloride hydrochloride is represented by the formula C6H4ClNO. The InChI representation of the molecule is InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H and the SMILES string is C1=CC(=CN=C1)C(=O)Cl .
Chemical Reactions Analysis
Nicotinoyl chloride hydrochloride is involved in various chemical reactions. For instance, it is used in the preparation of 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil and 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza annulene and its complexes .
Physical And Chemical Properties Analysis
Nicotinoyl chloride hydrochloride is a white to yellow crystalline powder with a melting point of 151°C to 156°C . It has a molecular weight of 178.02 g/mol .
Scientific Research Applications
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Preparation of 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil
- Field : Organic Chemistry
- Application : This compound is likely used in the synthesis of nucleoside analogs, which are substances structurally similar to naturally occurring nucleosides in DNA and RNA. These analogs can have applications in antiviral or anticancer therapies .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between Nicotinoyl chloride hydrochloride and the other components of the compound under specific conditions .
- Results : The outcome of this application is the production of the specified uracil derivative .
-
Synthesis of bis(ethylenedithio)tetrathiafulvalene derivatives
- Field : Organic Chemistry
- Application : These derivatives are likely used in the study of conductive organic materials, as tetrathiafulvalene is known for its electron-donating properties .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between Nicotinoyl chloride hydrochloride and ethylenedithio)tetrathiafulvalene under specific conditions .
- Results : The outcome of this application is the production of the specified tetrathiafulvalene derivatives .
-
Preparation of 7,16-dinicotinoylated or 7,16-diisonicotinoylated compounds via reaction with tetraaza[14]annulene and its complexes
- Field : Organic Chemistry
- Application : These compounds are likely used in the study of macrocyclic compounds and their complexes, which can have various applications in catalysis, materials science, and biochemistry .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between Nicotinoyl chloride hydrochloride and tetraaza[14]annulene under specific conditions .
- Results : The outcome of this application is the production of the specified macrocyclic compounds .
Safety And Hazards
properties
IUPAC Name |
pyridine-3-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYBLBLAMDYKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066583 | |
Record name | Nicotinoyl chloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinoyl chloride hydrochloride | |
CAS RN |
20260-53-1 | |
Record name | 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20260-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020260531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nicotinoyl chloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinoyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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